molecular formula C6H8O2 B14257454 3-Ethoxybuta-1,3-dien-1-one CAS No. 171085-78-2

3-Ethoxybuta-1,3-dien-1-one

Cat. No.: B14257454
CAS No.: 171085-78-2
M. Wt: 112.13 g/mol
InChI Key: IUKPAVYXEYWUMA-UHFFFAOYSA-N
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Description

3-Ethoxybuta-1,3-dien-1-one is an organic compound characterized by its conjugated diene structure and an ethoxy group attached to the first carbon of the butadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxybuta-1,3-dien-1-one typically involves the reaction of ethyl vinyl ether with acrolein under acidic conditions. The reaction proceeds via a conjugate addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated diene system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybuta-1,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.

    Substitution: Electrophilic substitution reactions can occur at the diene system, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield epoxides, while reduction with hydrogen gas can produce saturated hydrocarbons .

Scientific Research Applications

3-Ethoxybuta-1,3-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxybuta-1,3-dien-1-one involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows for electron delocalization, which can facilitate interactions with nucleophiles or electrophiles, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a wide range of chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

171085-78-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-8-6(2)4-5-7/h4H,2-3H2,1H3

InChI Key

IUKPAVYXEYWUMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C=C=O

Origin of Product

United States

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